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Compound of Interest

Compound Name: Org 43553

Cat. No.: B1677481

Introduction

Org 43553 is a potent, orally active, low molecular weight (LMW) allosteric agonist of the
luteinizing hormone/choriogonadotropin receptor (LHCGR).[1][2][3] Developed as an
alternative to injectable gonadotropins like human chorionic gonadotropin (hCG), its primary
therapeutic application lies in the induction of ovulation for the treatment of anovulatory
infertility.[1][2] More recent preclinical studies have uncovered a novel and previously
undescribed potential application in the treatment of obesity through direct action on
adipocytes. This technical guide provides an in-depth overview of the mechanism of action, key
experimental data, and potential therapeutic avenues for Org 43553.

Core Mechanism of Action

Org 43553 functions as a signaling-selective, allosteric agonist of the human luteinizing
hormone receptor (LHR). Unlike the endogenous ligands LH and hCG which bind to the
extracellular domain, Org 43553 interacts with an allosteric site within the transmembrane
helices of the receptor. This interaction stabilizes an active conformation of the LHR, leading to
the activation of specific downstream signaling pathways.

A key feature of Org 43553's mechanism is its biased agonism. While it potently stimulates the
Gs/adenylyl cyclase/cAMP pathway, which is crucial for most physiological responses to LH, it
does not significantly activate the Gg/phospholipase C (PLC) pathway. In fact, it has been
shown to inhibit LH-induced PLC activation. This selective signaling may offer a therapeutic
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advantage by potentially reducing the risk of certain side effects associated with non-selective

LHR activation.

Quantitative Data Summary

The following tables summarize the key quantitative data for Org 43553 from various in vitro

and in vivo studies.

Table 1: In Vitro Receptor Binding and Functional Activity
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Parameter Value Cell Line/System Reference
LHR Binding
CHO-K1 cells
KD 24+04nM expressing human
LHR
CHO-K1 cells
1.6 + 0.2 pmol/mg )
B max _ expressing human
protein
LHR
LHR Agonism
EC 50 (cAMP CHO cells with human
) ] 3.7nM
stimulation) LHR
PLC Inhibition
IC 50 (LH-induced -
~10 nM Not specified
PLC)
Other Receptor
Activity
FSH-R Agonism (EC CHO-FSH receptor
1.1x10-7M

50)

assay

) Slight agonism > 3 x
TSH-R Agonism

HEK293-TSH receptor

10-6 M assay
Testosterone
Production
Primary mouse Leydig
EC 50 6.7x10-8 M
cells
Table 2: Pharmacokinetic Properties
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Parameter Species Value Reference
Oral Bioavailability Rat 79%

Dog 44%

Elimination Half-life Rat 3.4 hours

Human 30 - 47 hours

Time to Peak

Concentration (T max Human 0.5 -1 hour

)

Table 3: In Vivo Efficacy for Ovulation Induction

Species Dose Outcome Reference

] 50 mg/kg (single oral 100% ovulation
Immature Mice _ _
dose) induction

) 50 mg/kg (single oral 100% ovulation
Cyclic Rats ) ]
dose) induction

300 mg (single oral )
Human Volunteers 83% ovulation rate
dose)

Key Experimental Protocols

In Vitro LHR Binding Assay ([3H]Org 43553)

e Objective: To determine the binding affinity (K D ) and receptor density (B max ) of Org
43553 for the human LHR.

e Materials:
o Cell membranes from CHO-K1 cells stably expressing the human LHR.

o Radioligand: [3H]Org 43553.
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o Assay buffer: Details not specified in the provided search results.

o Non-specific binding control: High concentration of unlabeled Org 43553.

o Methodology:

o Incubate a fixed amount of cell membrane protein with increasing concentrations of
[3H]Org 43553.

o For non-specific binding, a parallel set of incubations is performed in the presence of an
excess of unlabeled Org 43553.

o After reaching equilibrium, the bound and free radioligand are separated by rapid filtration.
o The radioactivity on the filters is quantified by liquid scintillation counting.
o Specific binding is calculated by subtracting non-specific binding from total binding.
o Data are analyzed using saturation binding kinetics to determine K D and B max .
In Vitro cCAMP Functional Assay

o Objective: To measure the potency (EC 50 ) of Org 43553 in stimulating cAMP production
via the LHR.

o Materials:
o CHO cells stably transfected with the human LHR.
o Assay medium: Details not specified in the provided search results.
o Org 43553 at various concentrations.
o CAMP detection kit (e.g., ELISA, HTRF).
o Methodology:

o Seed CHO-LHR cells in microplates and allow them to adhere.
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o Replace the culture medium with assay medium containing a phosphodiesterase inhibitor
to prevent cAMP degradation.

o Add increasing concentrations of Org 43553 to the wells.
o Incubate for a specified period at 37°C.

o Lyse the cells and measure the intracellular cAMP concentration using a suitable detection
method.

o Plot the cAMP concentration against the log of the Org 43553 concentration and fit a
sigmoidal dose-response curve to determine the EC 50 .

In Vivo Ovulation Induction in Rats

» Objective: To assess the in vivo efficacy of orally administered Org 43553 to induce
ovulation.

e Animal Model: Immature or cyclic female rats.

e Materials:
o Org 43553 formulated for oral administration.
o Vehicle control.

o Methodology:

o Administer a single oral dose of Org 43553 (e.g., 50 mg/kg) or vehicle to the rats.

o

After a defined period (e.g., 24 hours), euthanize the animals.

[¢]

Collect the oviducts and flush them to recover the oocytes.

[¢]

Count the number of ovulated oocytes under a microscope.

[e]

The quality of oocytes can be further assessed by in vitro fertilization and subsequent
embryo development.
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Visualizing Signaling Pathways and Workflows
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Caption: Signaling pathway of Org 43553 at the LH receptor.
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Caption: Generalized drug development workflow for a compound like Org 43553.
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Potential Therapeutic Applications

1. Induction of Ovulation:

The primary and most well-studied application of Org 43553 is for the induction of final oocyte
maturation and ovulation in women undergoing assisted reproductive technologies (ART). Its
oral bioavailability offers a significant advantage over the standard injectable hCG, improving
patient convenience and compliance. Clinical trials have demonstrated that a single 300 mg
oral dose of Org 43553 can effectively induce ovulation in healthy female volunteers.
Furthermore, the shorter half-life of Org 43553 compared to hCG may potentially reduce the
risk of ovarian hyperstimulation syndrome (OHSS), a serious complication of controlled ovarian
stimulation.

2. Male Hypogonadism:

In preclinical studies, oral administration of Org 43553 has been shown to substantially induce
testosterone production in male rats. This suggests a potential therapeutic role in treating male
hypogonadism, where endogenous LH signaling is insufficient to maintain normal testosterone
levels.

3. Obesity and Metabolic Disorders:

A novel area of investigation for Org 43553 is in the treatment of obesity. Recent preclinical
findings have shown that the LHCGR is present on adipocytes. Org 43553 activates these
receptors, leading to increased energy expenditure and reduced fat accumulation, particularly
in visceral fat depots. This direct action on adipocytes presents a unique mechanism of action
compared to existing anti-obesity medications that primarily act by suppressing appetite or
altering nutrient absorption. Preliminary studies in mice have shown that Org 43553 can induce
a lean phenotype. Given its previously established safety profile in short-term human studies
for infertility, there is a strong rationale for exploring its development for obesity.

4. Research Tool:

The tritiated form of Org 43553, [3H]Org 43553, serves as a valuable research tool. As the first
LMW agonistic and allosteric radioligand for the LHR, it facilitates high-throughput screening
assays to identify new LMW modulators of the receptor, which is challenging with large
radiolabeled protein ligands like 1251-hCG.
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Conclusion

Org 43553 is a well-characterized, orally bioavailable, allosteric agonist of the LH receptor with
a proven ability to induce ovulation. Its unique signaling properties and favorable
pharmacokinetic profile make it a promising candidate for infertility treatment. Furthermore, the
recent discovery of its effects on adipocyte metabolism opens up an exciting and potentially
transformative therapeutic application in the management of obesity. Further clinical
investigation is warranted to fully elucidate the therapeutic potential of this versatile molecule.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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